N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2S/c1-13-6-8-17(9-7-13)28-20-19(26-27-28)21(23-12-22-20)31-11-18(30)25-16-5-3-4-15(10-16)24-14(2)29/h3-10,12H,11H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXJOEHXVUDBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)NC(=O)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a novel compound with significant potential in pharmacological applications. Its structure incorporates both triazole and pyrimidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is , with a molecular weight of 417.429 g/mol. The presence of both the triazole and pyrimidine rings suggests potential interactions with biological targets involved in cancer pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing triazole and pyrimidine structures. For instance:
- Mechanism of Action : Triazole derivatives often inhibit DNA synthesis and induce apoptosis in cancer cells. They can also act as inhibitors of specific kinases involved in tumorigenesis .
- In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit promising cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). For example, a related compound showed IC50 values of 4.37 μM against HepG-2 and 8.03 μM against A-549 cells .
Molecular Docking Studies
Molecular docking analyses have been employed to predict the binding affinity of N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide to various biological targets. These studies suggest that the compound can effectively interact with key proteins involved in cancer progression .
Case Studies
-
Study on Anticancer Activity :
- A study synthesized a series of triazole-containing hybrids and evaluated their antitumor activity. The results indicated that modifications to the phenyl moiety significantly affected their effectiveness against cancer cell lines .
- The synthesized compounds were subjected to cytotoxicity assays revealing that certain derivatives had enhanced activity compared to others.
- Evaluation of Mechanisms :
Data Tables
| Compound Name | Molecular Formula | IC50 (μM) | Target Cell Line |
|---|---|---|---|
| Compound A | C21H19N7O3 | 4.37 | HepG-2 |
| Compound B | C21H19N7O3 | 8.03 | A-549 |
Wissenschaftliche Forschungsanwendungen
The biological activity of this compound has been primarily investigated in the context of:
- Antitumor Activity
- Antibacterial Activity
- Antidiabetic Activity
Antitumor Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings suggest that N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may exhibit similar anticancer properties due to its structural similarities with effective derivatives .
Antibacterial Activity
Compounds containing the triazolo[4,5-d]pyrimidine framework have demonstrated antibacterial effects by inhibiting key enzymes or disrupting bacterial cell wall synthesis. Studies show that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
These results highlight the potential use of this compound as an antibacterial agent .
Antidiabetic Activity
The antidiabetic potential of compounds with triazole structures has been documented in several studies, indicating that these compounds may enhance insulin sensitivity or inhibit carbohydrate-digesting enzymes .
Case Studies
- Antitumor Study : A study involving a series of triazolo-pyrimidine derivatives demonstrated that compounds with substituents similar to those in N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide showed significant inhibition of tumor growth in vitro and in vivo models.
- Antibacterial Efficacy : Another study focusing on antibacterial activity against resistant strains of bacteria revealed that derivatives with the triazole moiety exhibited promising results compared to traditional antibiotics .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following compounds share the triazolo[4,5-d]pyrimidine backbone but differ in substituents at the triazole and acetamide positions. Key variations and their implications are analyzed below.
Structural and Molecular Comparisons
Key Observations
Substituent Effects on Triazole Position 3 :
- p-Tolyl (Target Compound) : Balances lipophilicity and aromaticity, favoring membrane permeability .
- 4-Methoxyphenyl : The electron-donating methoxy group could enhance stability in oxidative environments but reduce metabolic resistance.
- Ethyl : Minimal steric bulk may improve synthetic accessibility but reduce target binding specificity.
- Benzyl : Increased hydrophobicity and steric demand likely decrease aqueous solubility, limiting bioavailability.
2-Ethoxyphenyl : Ortho-substituted ethoxy introduces steric constraints, possibly disrupting planar interactions critical for binding.
Molecular Weight Trends: Ethyl-substituted analog has the lowest molecular weight (371.4 g/mol), while benzyl-substituted is the heaviest (420.5 g/mol).
Q & A
Basic: What are the standard synthetic protocols for preparing N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?
Methodological Answer:
The synthesis typically involves three key steps:
Core Formation : Construct the triazolopyrimidine core via cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with a substituted pyrimidine precursor under reflux in acetic acid.
Thioether Linkage : Introduce the thioacetamide group using a nucleophilic substitution reaction with mercaptoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C.
Functionalization : Couple the p-tolyl and 3-acetamidophenyl groups via Buchwald-Hartwig amination or Ullmann-type coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation employs:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, thioether S-CH₂ at δ 3.8–4.2 ppm).
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S bond) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the triazolopyrimidine core and substituents .
Basic: What assays are used for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., CDK2/CDK9) or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- Antiproliferative Activity : MTT or SRB assays in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Systematically modify the p-tolyl group (e.g., replace with halogenated or electron-withdrawing aryl groups) and the acetamide side chain (e.g., alkyl vs. aryl substituents).
- Assay Parallelization : Test derivatives in parallel against primary targets (e.g., kinases) and off-targets (e.g., hERG channel) to balance potency and selectivity.
- Data Analysis : Use multivariate regression to correlate logP, steric parameters, and IC₅₀ values. Evidence from analogous triazolopyrimidines shows enhanced activity with fluorinated aryl groups .
Advanced: What mechanistic insights exist for its enzyme inhibition?
Methodological Answer:
- Kinase Inhibition : Molecular docking (AutoDock Vina) predicts binding to the ATP pocket of CDK2, stabilized by hydrogen bonds with the triazolopyrimidine core and hydrophobic interactions with the p-tolyl group.
- Validation : Site-directed mutagenesis (e.g., mutating Lys89 in CDK2) disrupts binding, confirming key residues.
- Cellular Pathway Analysis : Western blotting detects reduced phosphorylation of CDK substrates (e.g., Rb protein) in treated cells .
Advanced: How can contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?
Methodological Answer:
- Standardized Protocols : Re-test under controlled conditions (e.g., fixed serum concentration, passage-matched cells).
- Orthogonal Assays : Compare ATP depletion (CellTiter-Glo) with direct target engagement (CETSA).
- Meta-Analysis : Adjust for confounding variables (e.g., solvent DMSO % or cell confluence) using ANOVA .
Advanced: What strategies improve metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes to identify labile sites (e.g., acetamide hydrolysis).
- Prodrug Design : Replace metabolically unstable groups (e.g., methyl ester prodrugs for carboxylic acids).
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
Advanced: How can computational modeling predict target interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to CDK2 over 100 ns (AMBER force field) to assess conformational stability.
- QSAR Models : Train on triazolopyrimidine datasets to predict ADMET properties (e.g., bioavailability).
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to guide synthetic prioritization .
Advanced: What methods address poor aqueous solubility?
Methodological Answer:
- Salt Formation : React with HCl or sodium citrate to improve ionization.
- Nanoformulation : Encapsulate in PEGylated liposomes (dynamic light scattering for size optimization).
- Co-Solvent Systems : Use cyclodextrin complexes (phase solubility studies) or hydrotropes (e.g., polysorbate 80) .
Advanced: How is enantioselective synthesis achieved for chiral analogs?
Methodological Answer:
- Chiral Catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation of prochiral intermediates.
- Chiral Chromatography : Resolve racemic mixtures using amylose-based columns (e.g., Chiralpak IA).
- Circular Dichroism (CD) : Confirm enantiopurity by monitoring Cotton effects at 220–260 nm .
Advanced: What in vitro/in vivo models assess toxicity?
Methodological Answer:
- Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation (S9 fraction).
- Cardiotoxicity : Patch-clamp assays for hERG channel inhibition (IC₅₀ < 1 μM raises red flags).
- Zebrafish Models : Evaluate developmental toxicity (LC₅₀) and organ-specific effects via histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
